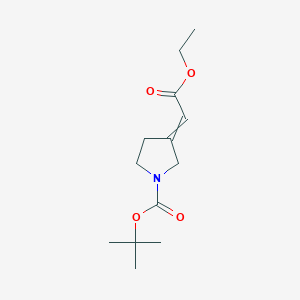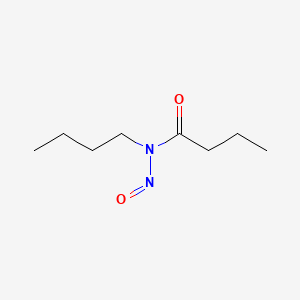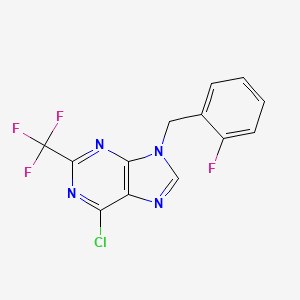
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloropurine, which is then subjected to nucleophilic substitution reactions to introduce the 2-fluorophenylmethyl and trifluoromethyl groups. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization ensures the production of high-quality material .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the chlorine and fluorine positions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at specific positions on the purine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts, boronic acids.
Major Products
Wissenschaftliche Forschungsanwendungen
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its antitumor and antiviral properties. .
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A precursor in the synthesis of various substituted purines.
2-Fluoropurine: Known for its applications in medicinal chemistry.
6-Chloro-2-fluoropurine: Shares similar structural features and is used in similar research applications .
Uniqueness
The uniqueness of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine lies in the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research .
Eigenschaften
CAS-Nummer |
122488-70-4 |
|---|---|
Molekularformel |
C13H7ClF4N4 |
Molekulargewicht |
330.67 g/mol |
IUPAC-Name |
6-chloro-9-[(2-fluorophenyl)methyl]-2-(trifluoromethyl)purine |
InChI |
InChI=1S/C13H7ClF4N4/c14-10-9-11(21-12(20-10)13(16,17)18)22(6-19-9)5-7-3-1-2-4-8(7)15/h1-4,6H,5H2 |
InChI-Schlüssel |
YOWCCHJCRYGTHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


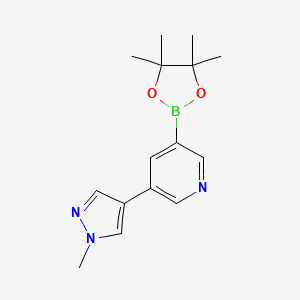
![Diphenyl[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B8730935.png)
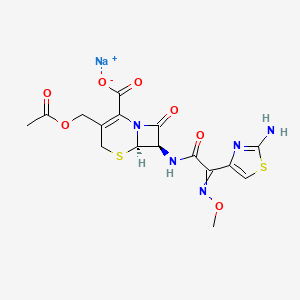
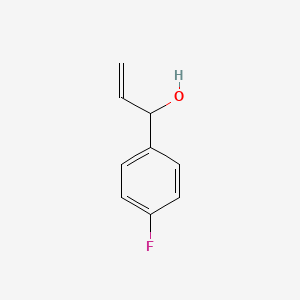
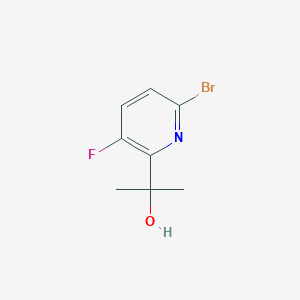

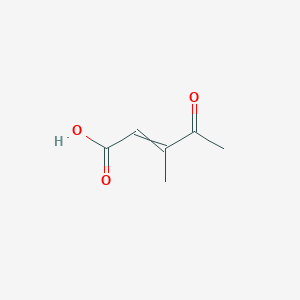
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B8730964.png)
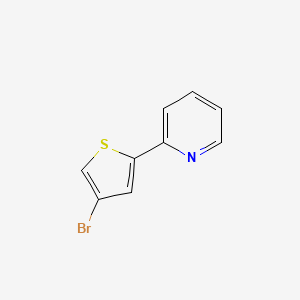
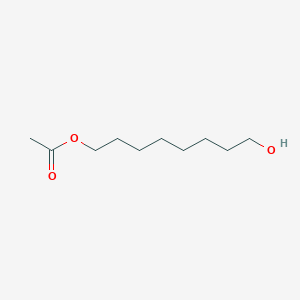

![2-Thiophenecarboxylic acid, 3-[(ethoxycarbonyl)amino]-](/img/structure/B8731030.png)
